1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside is a chemical compound known for its unique structure and potential applications in various scientific fields. It is a derivative of glucopyranoside, where the glucose moiety is esterified with 3,4,5-trimethoxybenzoic acid. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside typically involves the esterification of glucopyranoside with 3,4,5-trimethoxybenzoic acid. The process begins with the activation of 3,4,5-trimethoxybenzoic acid using thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride . This intermediate is then reacted with glucopyranoside in the presence of a base such as pyridine to yield the desired ester .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield glucopyranoside and 3,4,5-trimethoxybenzoic acid.
Oxidation: The methoxy groups on the benzoyl moiety can be oxidized to form corresponding quinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products:
Hydrolysis: Glucopyranoside and 3,4,5-trimethoxybenzoic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted benzoyl glucopyranosides.
Wissenschaftliche Forschungsanwendungen
1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of novel materials and as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside is not fully understood. it is believed to interact with various molecular targets and pathways. The methoxy groups on the benzoyl moiety may play a role in modulating biological activity by affecting the compound’s binding affinity to specific receptors or enzymes . Further research is needed to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-O-(3,4,5-Trimethoxybenzoyl)-beta-L-galactopyranose: Similar structure but with a galactose moiety instead of glucose.
3,4,5-Trimethoxybenzoyl chloride: The precursor used in the synthesis of the glucopyranoside derivative.
3,4,5-Trimethoxybenzoic acid: The parent acid used to form the benzoyl chloride intermediate.
Uniqueness: 1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside is unique due to its specific ester linkage and the presence of multiple methoxy groups, which may confer distinct biological and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H22O10 |
---|---|
Molekulargewicht |
374.34 g/mol |
IUPAC-Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H22O10/c1-22-8-4-7(5-9(23-2)14(8)24-3)15(21)26-16-13(20)12(19)11(18)10(6-17)25-16/h4-5,10-13,16-20H,6H2,1-3H3 |
InChI-Schlüssel |
QRWNMJBTANFMHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.